Roxatidine

Descripción general

Descripción

Roxatidina es un antagonista específico y competitivo del receptor H2 de la histamina. Se utiliza principalmente para tratar úlceras gástricas, síndrome de Zollinger-Ellison, esofagitis erosiva, enfermedad por reflujo gastroesofágico y gastritis . El acetato de roxatidina es la forma de profármaco, que se convierte rápidamente en su metabolito activo, roxatidina, en el cuerpo .

Mecanismo De Acción

La roxatidina funciona inhibiendo competitivamente la histamina en los receptores H2 de las células parietales del estómago. Esta inhibición reduce la secreción de ácido gástrico, tanto basal como estimulada por la ingesta de alimentos . El objetivo molecular principal es el receptor H2 de la histamina, y la vía implica bloquear la acción de la histamina, que es un mediador clave en la secreción de ácido gástrico .

Análisis Bioquímico

Biochemical Properties

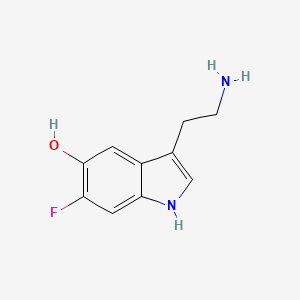

Roxatidine plays a significant role in biochemical reactions by interacting with histamine H2 receptors. These receptors are G-protein coupled receptors found on the parietal cells of the stomach lining. When histamine binds to these receptors, it stimulates the production of gastric acid. This compound competes with histamine for binding to these receptors, thereby inhibiting the production of gastric acid. This interaction is crucial for its therapeutic effects in reducing acid-related gastrointestinal conditions .

Cellular Effects

This compound affects various types of cells, particularly the parietal cells in the stomach. By inhibiting the histamine H2 receptors on these cells, this compound reduces the secretion of gastric acid. This reduction in acid secretion can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the decreased acid environment can affect the activity of enzymes involved in digestion and nutrient absorption. Additionally, this compound’s impact on gene expression may alter the production of proteins related to acid secretion and cellular repair processes .

Molecular Mechanism

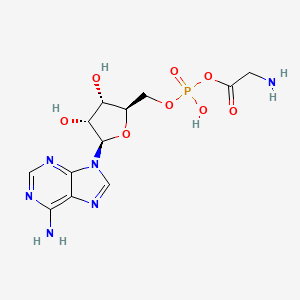

The molecular mechanism of this compound involves its binding to histamine H2 receptors on the parietal cells of the stomach. By blocking these receptors, this compound prevents histamine from stimulating the production of gastric acid. This inhibition occurs through competitive antagonism, where this compound competes with histamine for the same binding site on the receptor. This action results in a decrease in cyclic adenosine monophosphate (cAMP) levels, which in turn reduces the activity of the proton pump responsible for acid secretion .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is stable under normal conditions, but its degradation can occur under extreme pH conditions. Long-term studies have shown that this compound maintains its efficacy in reducing gastric acid secretion over extended periods. Prolonged use may lead to adaptive changes in the stomach lining, such as increased histamine production or receptor sensitivity, which could potentially reduce its effectiveness .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At therapeutic doses, this compound effectively reduces gastric acid secretion without significant adverse effects. At higher doses, toxic effects such as liver and kidney damage have been observed. These threshold effects highlight the importance of adhering to recommended dosages to avoid potential toxicity. Additionally, studies have shown that this compound’s efficacy in reducing acid secretion is dose-dependent, with higher doses providing greater inhibition .

Metabolic Pathways

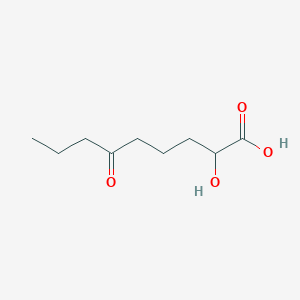

This compound is metabolized primarily in the liver through processes such as oxidation and conjugation. The main enzymes involved in its metabolism include cytochrome P450 enzymes, which facilitate the conversion of this compound to its metabolites. These metabolites are then excreted through urine. This compound does not significantly affect the metabolism of other drugs, making it a relatively safe option for patients on multiple medications .

Transport and Distribution

This compound is transported and distributed within cells and tissues through passive diffusion. It is absorbed completely from the gastrointestinal tract and reaches peak plasma concentrations within a few hours of administration. This compound is distributed widely throughout the body, including the stomach lining, where it exerts its therapeutic effects. The drug’s distribution is influenced by factors such as blood flow and tissue permeability .

Subcellular Localization

This compound’s subcellular localization is primarily within the parietal cells of the stomach. It targets the histamine H2 receptors on the cell membrane, where it exerts its inhibitory effects on acid secretion. This compound does not undergo significant post-translational modifications, and its activity is primarily determined by its ability to bind to the histamine H2 receptors. The localization of this compound to the stomach lining is crucial for its therapeutic efficacy in reducing gastric acid secretion .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de roxatidina implica varios pasos:

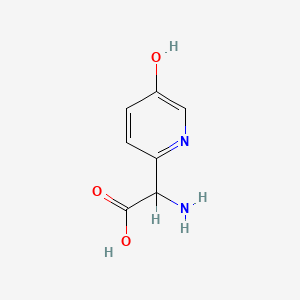

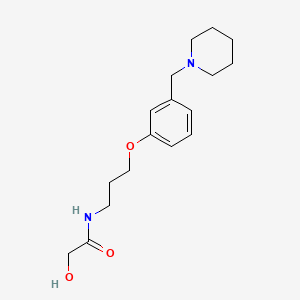

Aminación reductora: La piperidina reacciona con 3-hidroxibenzaldehído para formar 3-(1-piperidinilmetil)fenol.

Síntesis de éter de Williamson: Este intermedio reacciona con N-(3-bromopropil)ftalimida para formar una amina protegida.

Desprotección: La amina protegida se desprotege utilizando hidracina para producir (3-(1-piperidinilmetil)fenoxi)propilamina.

Formación de amida: Este compuesto se calienta luego con ácido glicólico para formar la amida.

Acetilación: Finalmente, la acetilación con anhídrido acético completa la síntesis del acetato de roxatidina.

Métodos de producción industrial

La producción industrial del clorhidrato de acetato de roxatidina implica pasos sintéticos similares pero está optimizada para la producción a gran escala. El proceso incluye pasos de purificación estrictos y medidas de control de calidad para garantizar la estabilidad y la pureza del producto final .

Análisis De Reacciones Químicas

La roxatidina sufre varios tipos de reacciones químicas:

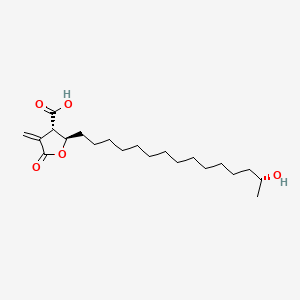

Oxidación: La roxatidina se puede oxidar en condiciones específicas, aunque esta no es una reacción común en su uso terapéutico.

Reducción: La reducción de roxatidina no se realiza típicamente debido a su estructura estable.

Sustitución: La roxatidina puede sufrir reacciones de sustitución, particularmente en presencia de nucleófilos fuertes.

Aplicaciones Científicas De Investigación

La roxatidina tiene varias aplicaciones de investigación científica:

Comparación Con Compuestos Similares

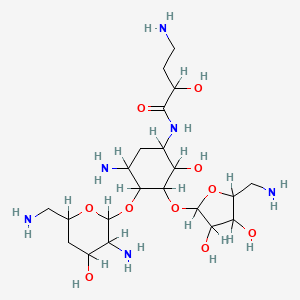

La roxatidina se compara con otros antagonistas del receptor H2 de la histamina como la cimetidina, la ranitidina y la famotidina:

Cimetidina: La roxatidina tiene una mayor potencia y menos efectos secundarios en comparación con la cimetidina.

Famotidina: La roxatidina tiene una eficacia similar a la famotidina pero con un perfil de efectos secundarios diferente.

La singularidad de la roxatidina radica en su alta potencia y su inhibición selectiva de los receptores H2 de la histamina sin efectos antiandrogénicos significativos o interferencia con el metabolismo hepático de los fármacos .

Propiedades

IUPAC Name |

2-hydroxy-N-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O3/c20-14-17(21)18-8-5-11-22-16-7-4-6-15(12-16)13-19-9-2-1-3-10-19/h4,6-7,12,20H,1-3,5,8-11,13-14H2,(H,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCCREUFCSIMJFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC(=CC=C2)OCCCNC(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

97900-88-4 (mono-hydrochloride) | |

| Record name | Roxatidine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078273800 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30228937 | |

| Record name | Roxatidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30228937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78273-80-0 | |

| Record name | Roxatidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78273-80-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Roxatidine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078273800 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Roxatidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30228937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ROXATIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IV9VHT3YUM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

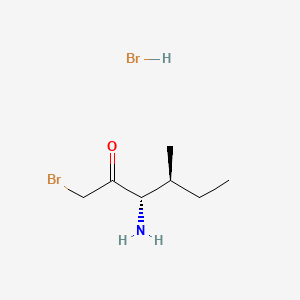

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[(1R,2R,3R,5S)-2-[(3S)-3,7-dihydroxyoct-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid](/img/structure/B1205371.png)

![7-Methyl-10-(2,3,4,5-tetrahydroxypentyl)-8-(trifluoromethyl)benzo[g]pteridine-2,4-dione](/img/structure/B1205384.png)